molecular formula C15H17ClN4O2 B2876865 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide CAS No. 1797655-60-7

5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2876865
CAS No.: 1797655-60-7
M. Wt: 320.78
InChI Key: NESLHLMXUIIITM-UHFFFAOYSA-N
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Description

5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide is a chemical reagent supplied for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound are responsible for conducting all necessary safety assessments and adhering to their institution's safety protocols. The core structure of this molecule, which incorporates a pyrimidine ring, is of significant interest in medicinal chemistry. Similar structural motifs are commonly investigated in various scientific fields. For instance, compounds containing a 5-chloro-4-((substituted phenyl)amino)pyrimidine cap group have been explored as inhibitors of histone deacetylases (HDACs), which are validated targets in epigenetics for the development of anticancer agents . The presence of the dimethylamino group on the pyrimidine ring may influence the compound's electronic properties and its potential to interact with biological targets. The specific research applications, mechanism of action, and biological activity profile for this exact compound require further investigation by qualified researchers.

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-20(2)14-6-7-17-13(19-14)9-18-15(21)11-8-10(16)4-5-12(11)22-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLHLMXUIIITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-methoxybenzoyl Chloride

The benzoic acid derivative is converted to its acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. For example:
$$
\text{5-Chloro-2-methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Chloro-2-methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
This step achieves near-quantitative yields under anhydrous conditions.

Preparation of (4-(Dimethylamino)pyrimidin-2-yl)methylamine

The pyrimidine amine is synthesized via two approaches:

  • Nucleophilic substitution : Reacting 2-chloropyrimidine with dimethylamine under basic conditions.
  • Reductive amination : Condensing 4-aminopyrimidine with formaldehyde followed by dimethylamine and reduction.

Coupling of Benzoyl Chloride and Pyrimidine Amine

The acyl chloride reacts with (4-(dimethylamino)pyrimidin-2-yl)methylamine in the presence of a base (e.g., triethylamine or sodium tert-butoxide) to form the amide bond:
$$
\text{5-Chloro-2-methoxybenzoyl chloride} + \text{Amine} \xrightarrow{\text{base, DCM}} \text{Target Compound} + \text{HCl}
$$
Yields range from 70–85% depending on solvent polarity and temperature.

Alternative Synthetic Routes and Optimization

One-Pot Coupling Using Carbodiimide Reagents

To avoid handling corrosive acyl chlorides, carbodiimides like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct coupling between the benzoic acid and amine in dimethylformamide (DMF). This method reduces byproduct formation but requires strict moisture control.

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation (100–120°C, 30 min) to accelerate the coupling step, improving yields to 90%. This approach minimizes thermal degradation of the pyrimidine group.

Purification and Characterization

Solvent Recrystallization

Crude product is purified using ethyl acetate/ethanol (3:1 v/v), yielding crystalline material with >98% purity. Alternative solvents include acetone/n-heptane for larger-scale operations.

Spectroscopic Characterization

  • ¹H NMR : Key peaks include δ 8.2 ppm (pyrimidine H), δ 6.9–7.3 ppm (aromatic H), and δ 3.8 ppm (OCH₃).
  • IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

Ecological and Industrial Considerations

Green Chemistry Metrics

  • Atom Economy : The chlorination-coupling sequence achieves 82% atom economy, with SOCl₂ recycling reducing waste.
  • Solvent Recovery : NMP (N-methylpyrrolidone) is reclaimed via distillation in industrial setups.

Scalability Challenges

Large-scale reactions face pyrimidine degradation at high temperatures. Patent WO2022056100A1 recommends gradual reagent addition and inert atmospheres to mitigate this.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : The nitro group on the pyrimidine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzylamine.

    Substitution: Formation of 5-azido-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the suppression of a disease-related process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and pharmacological relevance:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Pharmacological Notes References
5-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methoxybenzamide C₁₅H₁₆ClN₃O₂ (estimated) - 5-Cl, 2-OCH₃ on benzamide
- 4-(N,N-dimethylamino)pyrimidin-2-ylmethyl
~325.8 N/A Likely low water solubility Potential kinase inhibitor scaffold
5-Chloro-N-(2-phenylethyl)-2-methoxybenzamide C₁₆H₁₅ClN₂O₂ - 5-Cl, 2-OCH₃ on benzamide
- Phenethylamine substituent
302.8 N/A Slightly soluble in alcohols Analgesic/anti-inflammatory studies
5-Chloro-N-(5-chloropyridin-2-yl)-2-...-3-methoxybenzamide C₂₂H₁₈Cl₂N₄O₃ - 5-Cl, 3-OCH₃ on benzamide
- 4-(N,N-dimethylcarbamimidoyl)benzoyl group
473.3 N/A Insoluble in water Unclear; structural complexity
Glibenclamide C₂₃H₂₈ClN₃O₅S - Sulfonylurea linker
- Cyclohexylurea and phenylsulfonyl groups
494.0 169–174 Practically insoluble in water Antidiabetic (sulfonylurea receptor)
Impurity A (Metoclopramide-related) C₁₉H₂₁ClN₄O₃ - 5-Cl, 2-OCH₃ on benzamide
- Diethylaminoethyl chain
380.9 N/A Soluble in polar organic solvents Byproduct in antiemetic synthesis
5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide C₁₄H₁₀ClFNO₂ - 5-Cl, 2-OCH₃ on benzamide
- 3-Fluorophenyl group
279.7 N/A Likely low aqueous solubility Uncharacterized biological activity

Key Observations :

Structural Diversity :

  • The target compound’s pyrimidinylmethyl group distinguishes it from phenethyl () or sulfonylurea-linked analogs (). This group may enhance binding to kinase ATP pockets due to pyrimidine’s resemblance to purine bases .
  • Glibenclamide () diverges significantly due to its sulfonylurea moiety, enabling antidiabetic activity via SUR1 receptor binding.

Physicochemical Properties :

  • All benzamide derivatives exhibit low water solubility , attributed to hydrophobic aromatic systems. Exceptions include compounds with polar substituents (e.g., Impurity A in ).
  • Melting points correlate with molecular symmetry and intermolecular forces; Glibenclamide’s high melting range (169–174°C) reflects crystalline stability from sulfonylurea and cyclohexyl groups .

Pharmacological Relevance: Glibenclamide is clinically validated, highlighting how structural modifications (e.g., sulfonylurea linkers) confer specific receptor affinity .

Research Findings and Limitations

  • Synthetic Challenges : Coupling pyrimidinylmethylamines with benzoyl chlorides often requires acid catalysis (e.g., toluene sulfonic acid) to activate the amine nucleophile . Side reactions, such as acetylation (), may occur without optimized conditions.
  • Biological Data Gap : While structural analogs like Glibenclamide are well-characterized, the target compound’s pharmacological profile remains unvalidated in the provided evidence.
  • Thermodynamic Stability : Pyrimidine-containing benzamides may exhibit polymorphism, as seen in Glibenclamide (), necessitating crystallographic studies (e.g., SHELX refinement) for phase identification .

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